Thiepan-2-ol
Overview
Description
Thiepan-2-ol, also known as 2-hydroxy-2-methylpropanoic acid, is a naturally occurring organic compound found in many plants, fruits, and vegetables. It is a key component in the synthesis of many other organic compounds and is used in a variety of applications, from food additives to pharmaceuticals. Thiepan-2-ol is a versatile compound that has been studied extensively for its properties and applications in laboratory experiments.
Scientific Research Applications
Synthesis and Chemical Properties
- Thiepanes, including Thiepan-2-ol, have been synthesized from D-(−)-quinic acid, demonstrating unique conformations and flexibility, crucial for their potential in various chemical applications. This synthesis involved key steps like deprotection of ether groups (Shih & Gao, 2013).
- Enantiopure thiepanes were synthesized from alcohol sugars and evaluated as glycosidase inhibitors, showing the importance of structural and stereochemical features for biological activity (Arcelli et al., 2002).
- Research on 2-(Methylthio)thiane and 2-(Methylthio)thiepane demonstrated their reactivity with electrophiles, leading to various derivatives, emphasizing the versatility of thiepanes in chemical reactions (Böge, Schwär, & Voß, 1993).
Biomedical Applications
- Platinum (II) complexes with thiepane dioxide diamine ligands were investigated for their potential as anticancer drugs, showing promising results against human carcinoma cells (Cerè et al., 2006).
- Research on 7-(hydroxymethyl)thiepane-3,4,5-triols, a class of thiepanes, indicated their potential as glycosidase inhibitors, highlighting the importance of thiepanes in developing new treatments for diseases like cancer and diabetes (高維麟, 2012).
Theoretical Studies and New Synthesis Methods
- Theoretical conformational analysis of thiepanes, such as thiepane 9 and 1,4-oxathiepane, provided insight into their stable conformations, essential for understanding their reactivity and applications (Espinosa et al., 1993).
- A study demonstrated the efficient synthesis of new 3,4,6‐trihydroxythiepanes from D‐(‐)‐quinic acid, showcasing a novel approach to creating thiepane derivatives (Shih & Yi‐Chuan Fang, 2007).
properties
IUPAC Name |
thiepan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12OS/c7-6-4-2-1-3-5-8-6/h6-7H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFLWHOZWDMVLKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(SCC1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50398929 | |
Record name | Thiepan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50398929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Thiepan-2-ol | |
CAS RN |
14769-30-3 | |
Record name | Thiepan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50398929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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